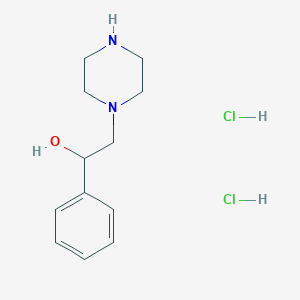

1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride

Description

1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is a piperazine derivative characterized by a phenyl group directly attached to the ethan-1-ol backbone and a piperazine ring at the second carbon. The hydroxyl group in its structure enhances hydrogen bonding capacity, which may influence solubility and receptor interactions compared to ketone-containing analogs .

Properties

IUPAC Name |

1-phenyl-2-piperazin-1-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,12-13,15H,6-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSMSXVLJVZSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C2=CC=CC=C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Epoxide Ring-Opening Approach

One of the most efficient methods for synthesizing 1-phenyl-2-(piperazin-1-yl)ethan-1-ol involves the ring-opening of styrene oxide with piperazine. This approach takes advantage of the nucleophilic properties of the piperazine nitrogen to attack the less hindered carbon of the epoxide.

Reaction Scheme:

- Styrene oxide reacts with piperazine (typically using excess piperazine to favor mono-substitution)

- Acidification with hydrochloric acid to form the dihydrochloride salt

Reaction Conditions:

Based on similar epoxide ring-opening reactions from the literature, aluminum triflate [Al(OTf)₃] serves as an excellent catalyst for this transformation. The reaction typically proceeds under the following conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Al(OTf)₃ (5-10 mol%) |

| Solvent | Dichloromethane or tetrahydrofuran |

| Temperature | 25-60°C |

| Reaction time | 4-12 hours |

| Molar ratio (piperazine:epoxide) | 2:1 to 4:1 |

This method is particularly valuable as it allows for a direct, one-step synthesis of the target compound before salt formation. The regioselectivity favors attack at the less hindered position of the epoxide, leading to the desired product with minimal side reactions.

Reduction of Ketone Precursor

A second viable approach involves the reduction of 2-phenyl-1-(piperazin-1-yl)ethanone to produce the alcohol functionality. This method is particularly useful when the ketone precursor is readily available or easier to synthesize.

Reaction Sequence:

- Preparation of 2-phenyl-1-(piperazin-1-yl)ethanone (from phenylacetyl chloride and piperazine)

- Reduction of the ketone using sodium borohydride or lithium aluminum hydride

- Acidification with hydrochloric acid to form the dihydrochloride salt

Reaction Conditions for Reduction Step:

| Reagent | Conditions | Advantages | Limitations |

|---|---|---|---|

| NaBH₄ | THF/MeOH, 0-25°C, 2-4h | Mild, selective, high yield | Slower reaction rate |

| LiAlH₄ | THF, 0°C, 1-2h | Rapid reaction, high yield | Less selective, requires careful workup |

| DIBAL-H | Toluene, -78°C, 1-3h | Controlled reduction, high stereoselectivity | Requires low temperature |

Based on the information from sources regarding similar compounds, sodium borohydride reduction typically yields the product in 75-85% yield, while maintaining excellent purity.

Nucleophilic Substitution Approach

A third method involves the nucleophilic substitution of an appropriately functionalized phenylethanol derivative with piperazine.

Reaction Scheme:

- Preparation of 2-phenyl-2-hydroxyethyl halide or tosylate

- Nucleophilic substitution with piperazine

- Acidification with hydrochloric acid to form the dihydrochloride salt

This approach requires careful control of reaction conditions to prevent side reactions such as elimination or over-alkylation. Drawing from examples in the literature for similar compounds, the following conditions are typically employed:

| Parameter | Preferred Conditions |

|---|---|

| Leaving group | Bromide, tosylate, or mesylate |

| Solvent | Acetonitrile or DMF |

| Base | Potassium carbonate or triethylamine |

| Temperature | 60-80°C |

| Reaction time | 12-24 hours |

| Piperazine equivalents | 2-4 equivalents |

From Piperazine Mono-hydrochloride and Functionalized Phenylethanol

This approach uses piperazine mono-hydrochloride as a key intermediate to control the regioselectivity of the reaction, resulting in mono-substitution rather than di-substitution.

Drawing from the methodology described for high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine, the procedure involves:

- Preparation of piperazine mono-hydrochloride from piperazine and piperazine dihydrochloride

- Reaction of piperazine mono-hydrochloride with 2-chloro-1-phenylethanol

- Acidification to form the dihydrochloride salt

Reaction Conditions:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Preparation of piperazine mono-hydrochloride | Piperazine, piperazine dihydrochloride | Methanol, reflux, 1.2h | 85-90% |

| Substitution reaction | Piperazine mono-hydrochloride, 2-chloro-1-phenylethanol | DMF or methanol, 60-80°C, 5-6h | 75-80% |

| Salt formation | HCl gas or concentrated HCl | Anhydrous ethanol, 0-25°C | 90-95% |

This approach offers excellent control over selectivity due to the protection of one nitrogen in the piperazine as its hydrochloride salt, preventing di-substitution products.

Detailed Experimental Procedures

Method 1: Epoxide Ring-Opening Approach

Materials:

- Styrene oxide (1.0 equiv.)

- Piperazine (2.5 equiv.)

- Aluminum triflate [Al(OTf)₃] (10 mol%)

- Anhydrous tetrahydrofuran (THF)

- Hydrochloric acid (concentrated, for salt formation)

- Anhydrous ethanol

Procedure:

- In a dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (2.5 equiv.) and anhydrous THF (10 mL/g of styrene oxide).

- Add Al(OTf)₃ (10 mol%) and stir the mixture at room temperature for 15 minutes.

- Cool the mixture to 0°C and slowly add styrene oxide (1.0 equiv.) dropwise over 30 minutes.

- Allow the reaction mixture to warm to room temperature and then heat to 50°C for 6 hours.

- Monitor the reaction by thin-layer chromatography or HPLC until completion.

- Cool the reaction mixture to room temperature and quench with water.

- Adjust the pH to approximately 12 with 2M sodium hydroxide solution.

- Extract the product with ethyl acetate (3 × 30 mL/g of styrene oxide).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Dissolve the crude product in anhydrous ethanol, cool to 0°C, and bubble HCl gas until saturation.

- Allow precipitation of the dihydrochloride salt, filter, and wash with cold ethanol.

- Dry the solid under vacuum to obtain 1-phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride.

Expected Yield: 70-80%

Method 2: Reduction of 2-Phenyl-1-(piperazin-1-yl)ethanone

Preparation of 2-Phenyl-1-(piperazin-1-yl)ethanone

Materials:

- Phenylacetyl chloride (1.0 equiv.)

- Piperazine (2.5 equiv.)

- Potassium carbonate (2.5 equiv.)

- Anhydrous acetone

- Potassium iodide (catalytic amount)

Procedure:

- In a round-bottom flask, suspend potassium carbonate (2.5 equiv.) in anhydrous acetone (10 mL/g of phenylacetyl chloride).

- Add piperazine (2.5 equiv.) and a catalytic amount of potassium iodide.

- Cool the mixture to 0°C and add phenylacetyl chloride (1.0 equiv.) dropwise over 30 minutes.

- Stir the reaction mixture at 0°C for 3 hours and then at room temperature for an additional 21 hours.

- Monitor the reaction by HPLC until completion.

- Filter the inorganic salts and concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography using dichloromethane-methanol (9:0.7 v/v) as the eluent.

This procedure is adapted from the synthesis of similar compounds described in source.

Reduction of 2-Phenyl-1-(piperazin-1-yl)ethanone

Materials:

- 2-Phenyl-1-(piperazin-1-yl)ethanone (1.0 equiv.)

- Sodium borohydride (2.0 equiv.)

- Methanol

- Hydrochloric acid (concentrated, for salt formation)

- Anhydrous ethanol

Procedure:

- Dissolve 2-phenyl-1-(piperazin-1-yl)ethanone in methanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer.

- Cool the solution to 0°C and add sodium borohydride (2.0 equiv.) portionwise over 30 minutes.

- Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

- Continue stirring at room temperature for an additional 3 hours.

- Quench the reaction by carefully adding water dropwise until effervescence ceases.

- Remove the methanol under reduced pressure.

- Add water to the residue and extract with ethyl acetate (3 × 30 mL/g).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Dissolve the crude product in anhydrous ethanol, cool to 0°C, and bubble HCl gas until saturation.

- Allow precipitation of the dihydrochloride salt, filter, and wash with cold ethanol.

- Dry the solid under vacuum to obtain this compound.

Expected Yield: 75-85%

Method 3: Using Piperazine Mono-hydrochloride

Preparation of Piperazine Mono-hydrochloride

Materials:

- Piperazine (1.16 mol, 100 g)

- Piperazine dihydrochloride (1.06 mol, 168 g)

- Methanol (200 mL)

Procedure:

- Add piperazine and piperazine dihydrochloride to a reaction flask containing methanol.

- Heat the mixture with stirring to reflux for 1.2 hours.

- Cool the mixture to 13°C and filter by suction.

- Wash the filter cake with a small amount of methanol.

- Dry the filter cake at 75°C for 5.5 hours to obtain approximately 245 g of piperazine mono-hydrochloride.

This procedure is adapted from the synthesis described in source.

Reaction with 2-Chloro-1-phenylethanol

Materials:

- Piperazine mono-hydrochloride (1.82 equiv.)

- 2-Chloro-1-phenylethanol (1.0 equiv.)

- Methanol (2.0 times the weight of 2-chloro-1-phenylethanol)

- Hydrochloric acid (concentrated, for salt formation)

Procedure:

- Add piperazine mono-hydrochloride and 2-chloro-1-phenylethanol to a reaction flask containing methanol.

- Heat the mixture with stirring to 80°C and maintain this temperature for 5.5 hours.

- After the reaction is complete, cool to room temperature and filter to remove any precipitated piperazine dihydrochloride.

- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Dissolve the crude product in anhydrous ethanol, cool to 0°C, and bubble HCl gas until saturation.

- Filter the precipitated dihydrochloride salt, wash with cold ethanol, and dry under vacuum.

Expected Yield: 70-80%

Purification and Salt Formation

The purification of 1-phenyl-2-(piperazin-1-yl)ethan-1-ol and its conversion to the dihydrochloride salt is a critical step in ensuring high purity of the final product.

Purification of the Free Base

The free base can be purified using one of the following methods:

- Column chromatography using silica gel with dichloromethane-methanol (9:0.7 v/v) as the eluent system

- Recrystallization from ethyl acetate-hexane mixtures

- For larger scale preparations, distillation under reduced pressure (if the compound is sufficiently stable)

Dihydrochloride Salt Formation

The dihydrochloride salt is prepared by treating the free base with anhydrous hydrogen chloride:

Procedure:

- Dissolve the purified free base in anhydrous ethanol (10 mL/g).

- Cool the solution to 0-5°C in an ice bath.

- Bubble anhydrous HCl gas through the solution until saturation, or add a solution of HCl in diethyl ether.

- Stir the mixture for 1-2 hours, during which time the dihydrochloride salt should precipitate.

- Filter the solid, wash with cold anhydrous ethanol followed by diethyl ether.

- Dry the product under vacuum at 40-50°C for 12-24 hours.

The salt formation process typically results in high yields (>90%) and significantly improves the stability and shelf-life of the compound.

Analytical Characterization

The identity and purity of this compound can be established through various analytical techniques:

Spectroscopic Analysis

¹H NMR (300 MHz, DMSO-d₆): Expected peaks include:

- δ 7.20-7.45 (m, 5H, aromatic H)

- δ 4.70-4.85 (m, 1H, -CH(OH)-)

- δ 3.00-3.40 (m, 8H, piperazine)

- δ 2.50-2.70 (m, 2H, -CH₂-)

- δ 5.50-5.70 (d, 1H, -OH)

- δ 9.00-10.00 (broad s, 2H, -NH₂⁺)

¹³C NMR (75 MHz, DMSO-d₆): Expected signals include:

- δ 143-145 (aromatic C)

- δ 127-129 (aromatic CH)

- δ 125-126 (aromatic CH)

- δ 70-72 (-CH(OH)-)

- δ 61-63 (-CH₂-)

- δ 47-50 (piperazine carbons)

IR (KBr, cm⁻¹):

- 3300-3400 (O-H stretching)

- 3000-3100 (N-H stretching)

- 2800-3000 (C-H stretching)

- 1590-1600 (C=C aromatic)

- 1050-1070 (C-O stretching)

Physical Properties

| Property | Expected Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting point | 210-215°C (with decomposition) |

| Solubility | Highly soluble in water, methanol; slightly soluble in ethanol; insoluble in ether, acetone |

| pH (1% aqueous solution) | 3-4 |

Chromatographic Analysis

HPLC Conditions:

- Column: C18 reversed-phase

- Mobile phase: Gradient of acetonitrile and buffer (typically phosphate buffer pH 2.5-3.0)

- Detection: UV at 210 and 254 nm

- Expected purity: >98%

Comparative Analysis of Synthetic Methods

Each synthetic method described offers distinct advantages and limitations:

| Method | Advantages | Limitations | Typical Overall Yield |

|---|---|---|---|

| Epoxide Ring-Opening | - One-step synthesis - High regioselectivity - Mild conditions |

- Requires careful control of temperature - Potential for di-substitution |

70-80% |

| Ketone Reduction | - Widely applicable - High yield - Potential for stereocontrol |

- Two-step synthesis - Requires handling of reactive reagents |

65-75% |

| Piperazine Mono-hydrochloride Approach | - Excellent control of mono-substitution - Reduced purification challenges |

- Multi-step synthesis - Requires preparation of intermediates |

60-70% |

Scale-Up Considerations

For industrial or large-scale synthesis, the following factors should be considered:

Safety: The epoxide ring-opening method uses less hazardous reagents compared to the reduction method, which requires careful handling of reducing agents.

Cost: The piperazine mono-hydrochloride method may be more cost-effective for large-scale production due to the use of inexpensive starting materials and reagents.

Throughput: The epoxide ring-opening approach offers the shortest route with fewer steps, potentially leading to higher throughput.

Quality: All methods can produce high-quality material, but the piperazine mono-hydrochloride approach may result in fewer impurities due to better control of side reactions.

Environmental Impact: Consider solvent selection and waste generation for each method. The epoxide ring-opening approach typically generates less waste.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Formation of phenylacetone or benzaldehyde derivatives.

Reduction: Formation of various reduced piperazine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

- CNS Activity :

- Metabolic Syndrome Treatment :

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted where various derivatives of piperazine were synthesized and tested against common pathogens. The results indicated that certain modifications to the phenyl group enhanced antimicrobial efficacy significantly compared to standard antibiotics .

Case Study 2: CNS Effects

In a study examining the effects of piperazine derivatives on anxiety-like behaviors in animal models, it was found that administration of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol led to a reduction in anxiety indicators, suggesting potential therapeutic benefits for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity: The benzhydryl group in Hydroxyzine and Levocetirizine enhances H1 receptor antagonism, contributing to their antihistaminic properties . In contrast, the phenyl group in the target compound may favor interactions with dopaminergic or serotonergic receptors, akin to Fluphenazine’s antipsychotic activity . Hydroxyl vs.

Therapeutic Applications: Hydroxyzine and Levocetirizine are clinically used for allergies and anxiety, whereas Fluphenazine treats schizophrenia . The target compound’s lack of a benzhydryl or phenothiazine moiety may limit antihistaminic effects but open avenues for novel CNS applications.

Physicochemical Properties :

- Melting Points : Fluphenazine’s high melting point (226–233°C) reflects its crystalline stability, while Hydroxyzine’s lower range (198–202°C) correlates with its solubility in aqueous formulations .

- Molecular Weight : Levocetirizine’s higher molecular weight (461.81 vs. ~267–315 for others) influences its pharmacokinetics, including tissue penetration and half-life .

Biological Activity

1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 218.29 g/mol. It is typically presented in a dihydrochloride salt form, enhancing its solubility in aqueous solutions, which is crucial for biological assays.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, exhibit significant antimicrobial properties. A study conducted on various piperazine derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values of these compounds were assessed, demonstrating effective inhibition of bacterial growth.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol | 32 | Staphylococcus aureus |

| 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol | 64 | Escherichia coli |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Neuropharmacological Effects

The piperazine moiety is known for its interactions with neurotransmitter systems. Studies have indicated that compounds containing piperazine can act as serotonin receptor modulators, which may have implications for treating mood disorders. Specifically, the compound has shown affinity for the 5-HT2A receptor, potentially influencing serotonin pathways involved in anxiety and depression .

The biological activity of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol is largely attributed to its ability to interact with various biological targets:

- Serotonin Receptors : Modulation of serotonin receptors can lead to alterations in mood and anxiety levels.

- Antimicrobial Action : The compound's structure allows it to penetrate bacterial membranes, disrupting cellular processes essential for survival.

- Cytotoxicity : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, although further investigation is required to elucidate the underlying mechanisms .

Case Studies

A recent study evaluated the efficacy of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol in a rodent model of anxiety. The results indicated a significant reduction in anxiety-like behaviors when administered at specific doses, suggesting potential therapeutic applications in anxiety disorders .

Another investigation focused on the compound's antimicrobial properties against multi-drug resistant strains. The results demonstrated that it could inhibit the growth of resistant strains at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option .

Q & A

Basic Research Questions

What are the common synthetic routes for 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A representative method includes:

- Step 1 : Reacting 1-phenylpiperazine with chloroacetyl chloride in anhydrous dichloromethane (DCM) at low temperatures (273 K) using triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Purification via solvent extraction (e.g., DCM/water) and crystallization.

- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl in a non-aqueous solvent.

Key reagents: Triethylamine, chloroacetyl chloride, anhydrous solvents. Reaction monitoring via TLC is critical .

Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

How can researchers ensure purity and stability during storage?

- Purity : Use recrystallization (e.g., ethanol/water mixtures) and verify via HPLC .

- Stability : Store at +5°C in airtight, light-resistant containers under inert gas (N/Ar). Avoid humidity to prevent hydrolysis .

Advanced Research Questions

How to design experiments to study receptor binding affinities?

- Radioligand Binding Assays : Use -labeled analogs to quantify affinity for serotonin (5-HT/5-HT) or dopamine receptors.

- Protocol : Incubate compound with membrane preparations from transfected HEK293 cells. Measure displacement of control ligands (e.g., ketanserin for 5-HT) .

- Dose-Response Curves : Calculate IC values using nonlinear regression (GraphPad Prism) .

How to address contradictions in biological activity data across studies?

- Variable Factors : Differences in assay conditions (e.g., cell lines, incubation time) can alter IC. For example:

- Case Study : Discrepancies in 5-HT affinity (e.g., 10 nM vs. 50 nM) may arise from using CHO vs. HEK293 cells .

- Resolution : Standardize protocols (e.g., uniform cell lines, buffer pH 7.4) and validate via orthogonal assays (e.g., functional cAMP assays) .

What computational strategies predict pharmacological activity?

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT receptors (PDB ID: 6WGT). Focus on hydrogen bonds between the piperazine N-H and Asp116 .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and topological torsion. Validate with experimental IC datasets .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.